molecular formula C4H6N6O9 B13736904 Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- CAS No. 101651-41-6

Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)-

Cat. No.: B13736904
CAS No.: 101651-41-6
M. Wt: 282.13 g/mol
InChI Key: UEJZYOJWLYRVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- is a highly nitrated acetamide derivative characterized by a unique combination of nitro (NO₂) and trinitroethyl (C(NO₂)₃) groups on its aminoacetamide backbone. Nitro groups are known to confer energetic properties and bioactivity, as seen in structurally related compounds (e.g., carcinogenic nitrofurans and nitrobenzenes) . The trinitroethyl substituent may enhance electrophilicity, making the compound a candidate for specialized applications in explosives or pharmaceuticals, though direct evidence is lacking.

Properties

CAS No.

101651-41-6

Molecular Formula

C4H6N6O9

Molecular Weight

282.13 g/mol

IUPAC Name

2-[nitro(2,2,2-trinitroethyl)amino]acetamide

InChI

InChI=1S/C4H6N6O9/c5-3(11)1-6(10(18)19)2-4(7(12)13,8(14)15)9(16)17/h1-2H2,(H2,5,11)

InChI Key

UEJZYOJWLYRVNK-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)N(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Steps and Conditions

Step Reagents and Conditions Purpose Yield Optimization Strategies
Nitration Mixed acid nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C Introduction of nitro groups onto aminoethyl precursor Slow addition of nitrating mixture; strict temperature control to reduce side products and decomposition
Amidation Reaction with trifluoroacetic anhydride (TFAA) or equivalent acylating agents in dichloromethane (DCM) with bases like potassium carbonate (K₂CO₃) or triethylamine Formation of acetamide backbone Use of excess acyl chloride to drive reaction to completion; polar aprotic solvents enhance solubility and reaction rate
Purification Chromatographic techniques or crystallization under controlled conditions Isolation of pure product Monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity

Reaction Monitoring and Analytical Confirmation

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the molecular structure and functional group transformations.
  • Crystallography: X-ray crystallography can be used to definitively establish the three-dimensional molecular structure.
  • Chromatographic Methods: TLC and HPLC are utilized for reaction monitoring and purity assessment.

Industrial Scale Considerations

  • Reaction scale-up involves optimization of reagent addition rates, temperature control, and solvent recovery.
  • Safety protocols are critical due to the energetic nature of nitro and trinitroethyl groups.
  • Use of continuous flow reactors can enhance safety and reproducibility.

Research Discoveries and Mechanistic Insights

Chemical Reactivity

  • The nitro groups in Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- are susceptible to redox reactions:
    • Oxidation: Can lead to formation of higher oxidation state species or decomposition products.
    • Reduction: Converts nitro groups to amino groups, altering chemical and biological properties.
    • Substitution: Nitro groups can be replaced or modified under catalytic conditions.

Mechanism of Action

  • The compound’s electrophilicity is enhanced by the trinitroethyl substituent, facilitating interactions with nucleophilic sites in chemical or biological targets.
  • Nitro groups can undergo bioreductive activation leading to reactive intermediates that interact with DNA or proteins, relevant in antimicrobial or cytotoxic activities.

Data Table: Optimized Synthetic Parameters

Parameter Optimal Range/Condition Impact on Synthesis
Temperature (Nitration) 0–5°C Minimizes side reactions and decomposition
Solvent Dichloromethane (DCM), ethyl acetate Enhances solubility and reaction control
Base Potassium carbonate, triethylamine Facilitates amidation through deprotonation
Reagent Ratios Nitroethylamine : nitrating agents ≈ 1:1.05–1.15 Ensures complete nitration without excess reagents
Reaction Time 1–2 hours for acylimidazole intermediate formation Ensures full intermediate formation
Monitoring TLC, HPLC Tracks reaction progress and purity

Summary of Literature and Patents

  • The primary literature emphasizes the importance of controlled nitration and amidation steps with careful temperature and reagent ratio management to optimize yield and purity.
  • Patents on related acetamide derivatives (e.g., 2-amino-N-(2,2,2-trifluoroethyl)acetamide) provide insight into protecting group strategies (e.g., benzyl carbamate) and hydrogenolysis methods applicable to similar compounds, suggesting potential adaptation for Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- synthesis.
  • Hydrogenolysis using palladium on carbon under atmospheric pressure is a preferred method for deprotection steps in analogous syntheses.

Chemical Reactions Analysis

Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups into amino groups, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)- involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their behavior and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related acetamides from the evidence:

Compound Substituents Molecular Formula Key Properties Applications/Risks
Target Compound N-nitro, N-(2,2,2-trinitroethyl) Not provided Hypothesized high reactivity, instability, energetic potential Unknown; potential explosive or toxicological risks inferred from nitro groups .
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide (NFTA) 5-nitro-2-furyl, thiazolyl C₈H₆N₄O₃S Carcinogenic (lymphocytic leukemia, forestomach tumors) Carcinogen in Swiss mice .
2-Chloro-N-(2,6-diethylphenyl)acetamide Chloro, diethylphenyl C₁₂H₁₆ClNO Herbicidal activity Pesticide (e.g., alachlor) .
N-(2-(Diethylamino)ethyl)-2-phenylacetamide Diethylaminoethyl, phenyl C₁₄H₂₂N₂O Pharmacological activity (e.g., local anesthetic derivatives) Structural analog of lidocaine; potential CNS applications .
2-(3-Chloro-4-hydroxyphenyl)acetamide Chloro, hydroxyphenyl C₈H₈ClNO₂ Moderate 17β-HSD2 inhibition Anticancer research (enzyme inhibition) .
2-Phenylbenzimidazole-1-acetamide derivatives Benzimidazole, nitro/carboxy substituents Varies Anthelmintic activity (paralysis and death of worms) Veterinary/pharmaceutical use .

Structural and Functional Differences

Nitro Group Configuration: The target compound’s N-nitro and trinitroethyl groups distinguish it from most acetamides in the evidence, which typically feature single nitro groups or non-energetic substituents (e.g., chloro, phenyl). For example, NFTA contains a single nitro group on a furyl ring, linked to carcinogenicity , whereas the trinitroethyl group in the target compound may amplify oxidative stress or mutagenicity.

Energetic Potential: Compounds with multiple nitro groups (e.g., 2,2,2-trinitroethyl) are often unstable and prone to detonation, unlike herbicidal chloroacetamides (e.g., alachlor) or pharmacologically stable derivatives like lidocaine analogs .

Biological Activity :

  • While NFTA and related nitrofurans induce tumors in mice , the target compound’s bioactivity remains speculative. In contrast, benzimidazole-acetamides exhibit targeted anthelmintic effects , and chloro-hydroxyphenyl derivatives show enzyme inhibition .

Biological Activity

Acetamide, 2-(N-nitro-N-(2,2,2-trinitroethyl)amino)-, also known as 2-[N-nitro-N-(2,2,2-trinitroethyl)amino]acetamide, is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₄H₆N₆O₉
  • Molar Mass : 282.13 g/mol
  • CAS Number : 101651-41-6

The compound features a nitro group which is critical for its biological activity. Nitro compounds are known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Mechanisms of Biological Activity

  • Antimicrobial Activity :
    Nitro-containing compounds have been extensively studied for their antimicrobial properties. The mechanism generally involves the reduction of the nitro group to form reactive species that can bind to DNA and induce damage, leading to cell death. This mechanism is similar to that observed in well-known antibiotics like metronidazole and chloramphenicol .
  • Anti-inflammatory Effects :
    Nitro compounds can exhibit anti-inflammatory properties by modulating cellular signaling pathways. For example, nitro fatty acids derived from electrophilic reactions have been shown to interact with proteins involved in inflammation, potentially altering their function and reducing inflammatory responses .
  • Cytotoxicity :
    Studies indicate that compounds with nitro groups can exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity often correlates with the ability of these compounds to generate reactive oxygen species (ROS) upon reduction .

Case Studies and Experimental Data

  • A study on nitro compounds highlighted their effectiveness against various microorganisms, demonstrating significant antimicrobial activity through mechanisms involving DNA damage and cellular apoptosis .
  • Another investigation focused on the anti-inflammatory properties of nitrated fatty acids, showing that these compounds could inhibit NF-kB signaling pathways, thus reducing inflammation in cellular models .

Comparative Table of Biological Activities

Activity Type Mechanism References
AntimicrobialDNA binding and damage via reactive intermediates
Anti-inflammatoryModulation of cellular signaling (NF-kB inhibition)
CytotoxicityGeneration of reactive oxygen species (ROS)

Q & A

Q. Table 1. Example Structural Analogs and Biological Activities

CompoundSubstituent ModificationsBiological ActivityReference
2-((5-Chloro-2-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamideTrifluoroethyl groupEnhanced kinase inhibition
N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamideBromophenyl groupAntimicrobial (MIC = 8 µg/mL)

Q. Table 2. Common Analytical Techniques for Purity Assessment

TechniqueApplicationDetection LimitReference
HPLCQuantify nitro byproducts0.1% impurity
Ion ChromatographyDetect ionic residues (e.g., NO₃⁻)1 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.